

5-Bromo-1-phenyl-1H-benzoimidazole chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-1-phenyl-1H-benzoimidazole**

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An In-depth Technical Guide to **5-Bromo-1-phenyl-1H-benzoimidazole**

Introduction

5-Bromo-1-phenyl-1H-benzoimidazole is a heterocyclic organic compound belonging to the benzimidazole class. The benzimidazole core, an isostere of naturally occurring purines, is recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of pharmacological activities and its ability to interact with various biological macromolecules.[\[1\]](#)[\[2\]](#) [\[3\]](#) The presence of a bromine atom at the 5-position and a phenyl group at the 1-position provides a unique scaffold for further chemical modification and exploration in drug discovery and materials science. This document provides a comprehensive overview of its chemical properties, synthesis protocols, and potential applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of **5-Bromo-1-phenyl-1H-benzoimidazole** are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |
|---------------------|---|-----------|
| CAS Number | 221636-18-6 | [4][5] |
| Molecular Formula | C ₁₃ H ₉ BrN ₂ | [4][5] |
| Molecular Weight | 273.13 g/mol | [4] |
| pKa (Predicted) | 3.61 ± 0.10 | [4] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [4] |
| Purity | Typically ≥98% | [5] |

Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of a chemical compound. While specific spectral data for **5-Bromo-1-phenyl-1H-benzimidazole** is not readily available in the cited literature, data for the closely related isomer, 5-Bromo-2-phenyl-1H-benzimidazole, provides valuable comparative information. Researchers can expect similar patterns, with key differences arising from the substitution position of the phenyl group.

Table 2.1: Spectral Data for the Isomer 5-Bromo-2-phenyl-1H-benzimidazole

| Spectrum Type | Data |
|---|---|
| ¹ H NMR (600 MHz, DMSO-d ₆) | δ 13.15 (s, 1H), 8.19-8.17 (m, 2H), 7.80 (s, 1H), 7.59-7.51 (m, 4H), 7.36-7.35 (dd, J ₁ =9.0 Hz, J ₂ =8.4 Hz, 1H) |
| ¹³ C NMR (150 MHz, DMSO-d ₆) | δ 152.93, 130.71, 130.11, 129.49, 127.08, 125.45, 114.74 |
| IR (KBr) | 1617 cm ⁻¹ (C=N), 3435 cm ⁻¹ (N-H) |
| HRMS (ESI) | Calculated for C ₁₃ H ₁₀ BrN ₂ [M+H] ⁺ : 273.0022, Found: 273.0019 |

(Note: The data presented is for the isomer 5-Bromo-2-phenyl-1H-benzimidazole as a reference.^[6] The N-H peak in the IR spectrum would be absent for the N-1 substituted **5-Bromo-1-phenyl-1H-benzoimidazole**.)

Experimental Protocols: Synthesis

The synthesis of substituted benzimidazoles is a well-established area of organic chemistry. Generally, the core structure is formed by the condensation of an o-phenylenediamine derivative with a carboxylic acid, aldehyde, or their equivalents.^[7] For N-substituted benzimidazoles like the title compound, a common strategy involves using a pre-substituted diamine.

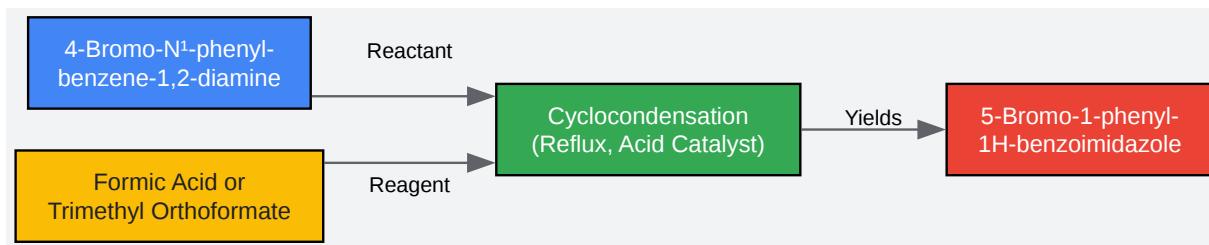
General Synthesis of **5-Bromo-1-phenyl-1H-benzoimidazole**

A plausible and effective method for synthesizing **5-Bromo-1-phenyl-1H-benzoimidazole** involves the cyclocondensation of 4-bromo-N¹-phenylbenzene-1,2-diamine with a one-carbon synthon, such as formic acid or trimethyl orthoformate.

Methodology:

- **Precursor Preparation:** The synthesis begins with the preparation of the key intermediate, 4-bromo-N¹-phenylbenzene-1,2-diamine.
- **Cyclization:** The substituted diamine is dissolved in a suitable solvent (e.g., ethanol or N,N-dimethylformamide).
- **Reagent Addition:** An excess of the cyclizing agent (e.g., formic acid or trimethyl orthoformate) is added to the solution. If trimethyl orthoformate is used, an acid catalyst like hydrochloric acid is often required to facilitate the reaction.^[1]
- **Reaction Conditions:** The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored using Thin-Layer Chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration,

washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.



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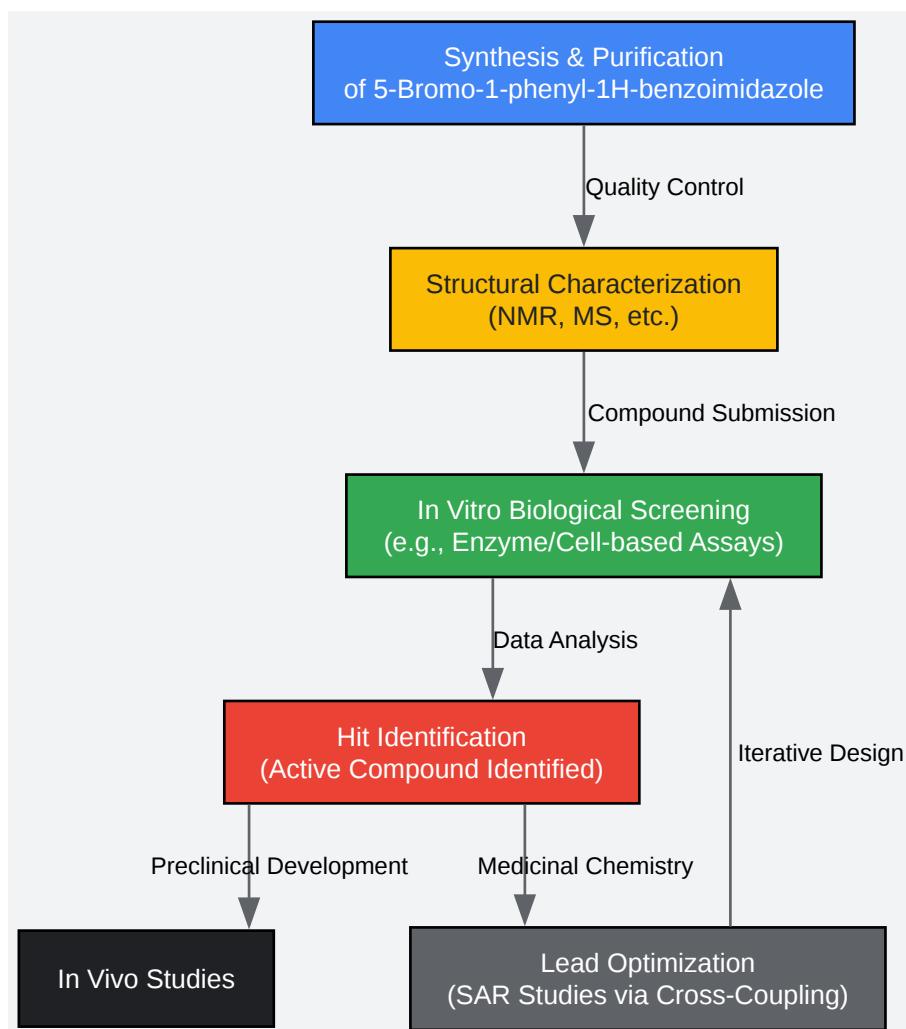
Caption: General synthesis workflow for **5-Bromo-1-phenyl-1H-benzoimidazole**.

Biological Significance and Applications

The benzimidazole scaffold is a cornerstone in drug development, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anthelmintic, and anti-inflammatory properties.[2][8][9][10] The biological activity of benzimidazole derivatives is highly influenced by the nature and position of substituents on the heterocyclic ring.[9]

The introduction of a phenyl group at the N-1 position can enhance lipophilicity, potentially improving membrane permeability and cellular uptake. The bromo-substituent at the 5-position serves as a versatile handle for further structural modifications through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the creation of diverse chemical libraries for biological screening.[8]

While specific signaling pathways involving **5-Bromo-1-phenyl-1H-benzoimidazole** are not detailed in the available literature, its structural features make it a prime candidate for investigation in various drug discovery programs. The logical workflow for evaluating such a compound is outlined below.



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Caption: Logical workflow for the biological evaluation of new chemical entities.

Reactivity and Stability

- Stability: The compound should be stored in a dry, sealed container at room temperature to ensure stability.^[4] Information on its chemical stability under various conditions is limited, but as with many halogenated aromatic compounds, prolonged exposure to light and strong bases should be avoided.
- Reactivity: The bromine atom on the benzene ring is susceptible to nucleophilic substitution under specific conditions but is more likely to participate in metal-catalyzed cross-coupling reactions. The benzimidazole ring itself is generally stable, but the nitrogen atoms can be

protonated in acidic conditions. The aromatic rings can undergo electrophilic substitution, although the existing substituents will direct the position of new functional groups.

Conclusion

5-Bromo-1-phenyl-1H-benzimidazole is a valuable building block for medicinal chemistry and materials science. Its well-defined chemical properties and versatile reactivity, particularly at the bromine-substituted position, allow for the systematic development of novel derivatives. The established importance of the benzimidazole scaffold in pharmacology suggests that this compound and its analogues are promising candidates for future research in the development of new therapeutic agents.

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- To cite this document: BenchChem. [5-Bromo-1-phenyl-1H-benzoimidazole chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1280724#5-bromo-1-phenyl-1h-benzoimidazole-chemical-properties>

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